molecular formula C11H8ClNO2 B14445645 Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate CAS No. 76202-92-1

Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate

Cat. No.: B14445645
CAS No.: 76202-92-1
M. Wt: 221.64 g/mol
InChI Key: UHHYUGWASHABEX-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, an isocyanate group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2-chlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of urea or thiourea derivatives. These reactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)-2-isocyanoprop-2-enoate
  • Methyl 3-(2-fluorophenyl)-2-isocyanoprop-2-enoate
  • Methyl 3-(2-methylphenyl)-2-isocyanoprop-2-enoate

Uniqueness

Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

76202-92-1

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate

InChI

InChI=1S/C11H8ClNO2/c1-13-10(11(14)15-2)7-8-5-3-4-6-9(8)12/h3-7H,2H3

InChI Key

UHHYUGWASHABEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Cl)[N+]#[C-]

Origin of Product

United States

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